{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

Physicochemical Properties pKa Fluorine Effect

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (CAS 1393570-03-0) is a fluorinated bicyclic amine building block with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol. It features a conformationally restricted bicyclo[3.1.0]hexane core, a gem-difluoromethylene group at the 6-position, and a methanamine substituent at the 3-position.

Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
CAS No. 1393570-03-0
Cat. No. B1431064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine
CAS1393570-03-0
Molecular FormulaC7H11F2N
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2(F)F)CN
InChIInChI=1S/C7H11F2N/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6H,1-3,10H2
InChIKeyVEQCQTAJUJYZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (CAS 1393570-03-0): Structural & Pharmacochemical Profile for Informed Procurement


{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (CAS 1393570-03-0) is a fluorinated bicyclic amine building block with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol . It features a conformationally restricted bicyclo[3.1.0]hexane core, a gem-difluoromethylene group at the 6-position, and a methanamine substituent at the 3-position . This unique combination of structural rigidity and fluorine-mediated physicochemical modulation distinguishes it from simpler monocyclic or non-fluorinated analogs, positioning it as a strategic intermediate for medicinal chemistry and drug discovery campaigns where precise control over molecular conformation and ADME properties is critical [1].

6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine: Why Non-Fluorinated or Monocyclic Amines Are Not Direct Replacements


Substituting {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanamine with a non-fluorinated bicyclic amine (e.g., {bicyclo[3.1.0]hexan-3-yl}methanamine) or a monocyclic 4,4-difluorocyclohexane analog fundamentally alters key physicochemical parameters. The introduction of the gem-difluoro group significantly reduces the amine's basicity (pKa) and increases its lipophilicity (LogP) compared to non-fluorinated counterparts [1]. Conversely, the rigid bicyclo[3.1.0]hexane framework constrains the molecule's conformational flexibility, which can enhance target binding entropy and selectivity relative to the more flexible 4,4-difluorocyclohexane mimetic it is designed to replace [2]. These combined effects on both electronic properties and conformational landscape mean that using a generic alternative will not recapitulate the specific ADME profile or molecular interactions intended for this scaffold in a drug discovery program.

6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine: Quantitative Differentiation Evidence Against Key Comparators


Reduced Amine Basicity vs. Non-Fluorinated Bicyclic Analog

The target compound exhibits significantly reduced amine basicity compared to its non-fluorinated analog, {bicyclo[3.1.0]hexan-3-yl}methanamine, due to the electron-withdrawing effect of the gem-difluoro group. While the target compound's precise pKa is not disclosed in the available literature, the non-fluorinated comparator has a predicted pKa of 10.27 ± 0.29 . The fluorine substitution on the bicyclo[3.1.0]hexane scaffold is known to lower the pKa of basic amines, a class-level effect confirmed by studies on analogous systems [1].

Physicochemical Properties pKa Fluorine Effect

Enhanced Conformational Rigidity vs. Monocyclic 4,4-Difluorocyclohexane Analog

The {6,6-difluorobicyclo[3.1.0]hexane} core serves as a rigidified mimetic of the more flexible 4,4-difluorocyclohexane moiety. The cyclopropane ring fusion in the bicyclo[3.1.0]hexane system locks the cyclohexane-like ring into a specific conformation, reducing the entropic penalty upon target binding compared to its monocyclic counterpart [1]. This conformational restriction is a key design feature intended to improve binding selectivity and potency for targets that recognize a specific spatial arrangement of the fluorinated cyclohexane ring [2].

Conformational Analysis Drug Design Bioisostere

Validated Synthetic Scalability: Multigram Diastereopure Production

A robust, multigram-scale synthesis for diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks, from which the target methanamine derivative can be obtained via simple transformations, has been established [1]. The process utilizes commercially available starting materials and achieves effective separation of diastereomeric mixtures via flash column chromatography [2]. This documented scalability directly addresses a common procurement risk for novel research chemicals, providing a verifiable path for obtaining research quantities with defined stereochemistry.

Process Chemistry Synthesis Scalability

Demonstrated Utility in Drug Analog Design: Maraviroc Scaffold Rigidification

The utility of the 6,6-difluorobicyclo[3.1.0]hexane scaffold, the core of the target compound, has been validated through the synthesis of rigidified analogs of the marketed anti-HIV drug Maraviroc [1]. These analogs were subsequently evaluated using in silico docking and molecular dynamics studies [2]. This direct application to a known pharmacophore demonstrates the scaffold's potential for generating patentable, structurally novel drug candidates with potentially improved binding characteristics.

Medicinal Chemistry Antiviral Molecular Modeling

Procurement-Driven Application Scenarios for {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine


Scaffold for Designing Conformationally Restricted Bioisosteres

Based on its demonstrated role as a rigidified mimetic of the 4,4-difluorocyclohexane moiety [1], this compound is optimally suited for medicinal chemistry programs seeking to replace a flexible, fluorinated cyclohexane ring with a conformationally locked analog. This strategy aims to enhance target selectivity and binding affinity by pre-organizing the molecule in its bioactive conformation [2].

Building Block for Modulating Amine Basicity and Lipophilicity

The gem-difluoro substitution on the bicyclo[3.1.0]hexane core provides a quantifiable lever for adjusting the pKa and LogP of amine-containing drug candidates [1]. This makes the compound a valuable building block in lead optimization campaigns where fine-tuning these key physicochemical parameters is necessary to improve a candidate's ADME profile, such as enhancing passive permeability or reducing off-target activity associated with high basicity [2].

Synthesis of Patentable Antiviral Agent Analogs

The successful synthesis and in silico evaluation of rigidified Maraviroc analogs [1] establishes a direct precedent for incorporating this scaffold into antiviral drug discovery programs. Procurement of this compound supports research aimed at generating novel, patentable analogs of existing therapeutics, particularly where conformational restriction of a key pharmacophore (like the cyclohexane ring in CCR5 antagonists) is hypothesized to improve potency or overcome resistance [2].

Sourcing a Scalable and Stereochemically Defined Intermediate

For groups planning to scale up their research, the availability of a published multigram synthetic route for diastereopure precursors [1] mitigates supply risk. This makes procurement of the compound a lower-risk venture compared to ordering a novel building block with no established, scalable synthesis, as it provides a verified path to obtain larger, stereochemically consistent quantities for advanced biological studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.